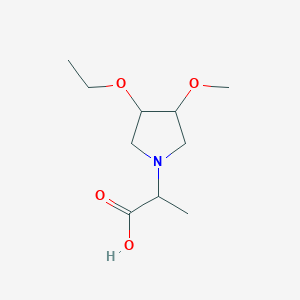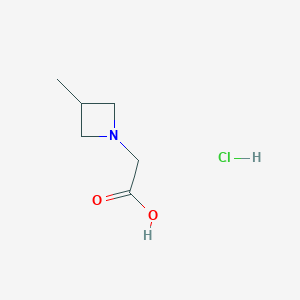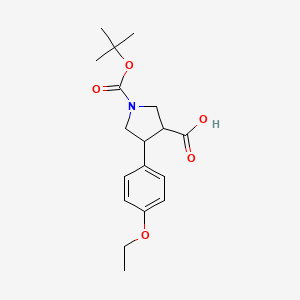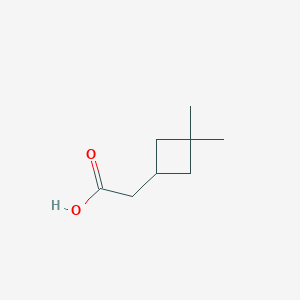
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Overview
Description
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomarker Identification and Cancer Research
Studies have shown that measuring human urinary carcinogen metabolites is a practical approach for obtaining important information about tobacco and cancer. Carcinogens and their metabolites quantified in the urine of smokers or those exposed to environmental tobacco smoke include various acids and compounds, highlighting the role of chemical analysis in cancer research and public health interventions (Hecht, 2002).
Environmental Chemistry and Herbicide Sorption
Research on the sorption of herbicides, including various phenoxy acids, to soil and minerals provides insights into the environmental behavior and fate of these chemicals. This knowledge assists in understanding pollutant migration, environmental risk assessment, and the development of mitigation strategies (Werner, Garratt, & Pigott, 2012).
Biodegradation and Groundwater Remediation
The biodegradation and fate of gasoline additives in soil and groundwater have been reviewed, indicating the capacity of microorganisms to degrade such compounds. This research is crucial for assessing environmental contamination and developing bioremediation strategies for polluted sites (Thornton et al., 2020).
Renewable Resources and Polymer Science
Investigations into the conversion of biomass to value-added chemicals highlight the potential of renewable resources in replacing non-renewable hydrocarbon sources. Such studies underscore the importance of sustainable chemistry and materials science in developing new polymers and functional materials from biomass derivatives (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmacological Studies
Research on specific compounds like chlorogenic acid and its pharmacological effects, including antioxidant, anti-cancer, and neuroprotective activities, serves as a model for studying the biological activities of complex organic molecules. This area of research has significant implications for drug discovery and the development of therapeutic agents (Naveed et al., 2018).
Properties
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-15-9-6-11(5-8(9)14-3)7(2)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSYPSDIJDGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)









